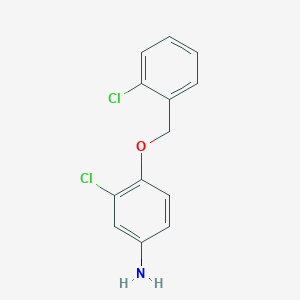
4-(2-Chlorobenzyloxy)-3-chlorobenzenamine
Cat. No. B8327228
M. Wt: 268.13 g/mol
InChI Key: MQQNJMDKXHNHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09187458B2
Procedure details


To a three-neck flask (500 ml) was added 1-(2-chlorobenzyloxy)-2-chloro-4-nitrobenzene (8.567 g). To the flask were added THF (100 ml) and methanol (50 ml). The solution was mechanically stirred and heated under reflux. Glacial acetic acid (17 ml) and reduced iron powders (16.8 g) were added into the solution. The mixture reacted for 1 hr. After the reaction finished, the resultant substance was filtered in vacuo and the filtrate was rotary-evaporated to dryness. To the resultant crude product was added HCl (4N, 200 ml). The mixture was sufficiently vibrated and then filtered in vacuo. To the resultant filter cake was added water (100 ml). The pH of the mixture was adjusted to 12 with 5% sodium hydroxide. Ethyl acetate (700 ml) was added. The solution was sufficiently vibrated and separated. The ethyl acetate layer was washed with saturated sodium carbonate (200 ml), water (200 ml) and staturated saline solution (200 ml), successively. The organic layer was dried over anhydrous magnesium sulfate and filtered. The solvent was rotary-evaporated to dryness. The resultant substance was recrystallized with ethyl acetate to give the target compound.
Name
1-(2-chlorobenzyloxy)-2-chloro-4-nitrobenzene
Quantity
8.567 g
Type
reactant
Reaction Step One



[Compound]
Name
reduced iron
Quantity
16.8 g
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:7]=1[Cl:15].C1COCC1.CO>C(O)(=O)C>[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:7]=1[Cl:15]
|
Inputs


Step One
|
Name
|
1-(2-chlorobenzyloxy)-2-chloro-4-nitrobenzene
|
|
Quantity
|
8.567 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=CC=C1
|
Step Two
Step Three
[Compound]
|
Name
|
reduced iron
|
|
Quantity
|
16.8 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
17 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was mechanically stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture reacted for 1 hr
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resultant substance was filtered in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was rotary-evaporated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the resultant crude product was added HCl (4N, 200 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered in vacuo
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
To the resultant filter cake
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added water (100 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate (700 ml) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethyl acetate layer was washed with saturated sodium carbonate (200 ml), water (200 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was rotary-evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant substance was recrystallized with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the target compound
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(COC2=C(C=C(C=C2)N)Cl)C=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
